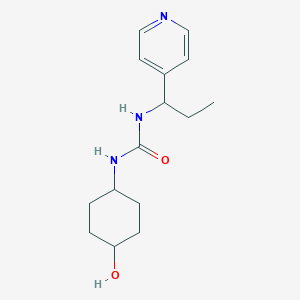![molecular formula C20H24N2O2 B6640384 N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as HMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HMPB is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Applications De Recherche Scientifique
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied in the field of medical research due to its potential applications in the treatment of type 2 diabetes. GPR40, the receptor that this compound activates, is expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion. Therefore, this compound has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes by enhancing insulin secretion. Additionally, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects.
Mécanisme D'action
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as an agonist of GPR40, which is a G protein-coupled receptor that is expressed in various tissues, including pancreatic beta cells, adipocytes, and immune cells. When this compound binds to GPR40, it activates a signaling pathway that leads to the release of intracellular calcium ions and the subsequent secretion of insulin from pancreatic beta cells. This mechanism of action makes this compound a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, this compound has also been shown to have anti-inflammatory and neuroprotective effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells and protect neurons from oxidative stress-induced damage. These findings suggest that this compound may have potential applications in the treatment of inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide in lab experiments is its high potency and selectivity for GPR40. This makes it a useful tool for studying the physiological and biochemical effects of GPR40 activation. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the anti-inflammatory and neuroprotective effects of this compound and to explore its potential therapeutic applications in these areas. Finally, this compound may also have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes, such as obesity and metabolic syndrome.
Méthodes De Synthèse
The synthesis of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves a multi-step process that begins with the reaction of 2-(hydroxymethyl)phenylboronic acid with 5-bromo-2-chloropyridine to form the intermediate 2-(hydroxymethyl)phenyl)-5-bromo-2-chloropyridine. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-methyl-2-pyrrolidin-1-ylboronic acid to form the final product, this compound. The yield of this synthesis method is reported to be around 60%.
Propriétés
IUPAC Name |
N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-19(22-10-4-5-11-22)18(12-15)20(24)21-13-16-6-2-3-7-17(16)14-23/h2-3,6-9,12,23H,4-5,10-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJCLNWOWZBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)NCC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)
![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)


![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)